D-Gluconic acid, magnesium salt (2:1) is often used in biological studies to:
D-Gluconic acid, magnesium salt (2:1) also finds use in other areas of scientific research, including:
Magnesium gluconate is a mineral supplement derived from gluconic acid, a naturally occurring organic acid produced during glucose fermentation []. It is known for its high oral bioavailability compared to other magnesium salts []. Due to its good tolerance and ease of absorption, magnesium gluconate is a popular choice for addressing magnesium deficiencies [].
Magnesium gluconate consists of two D-gluconic acid molecules bonded to one magnesium cation (Mg²⁺). Each D-gluconic acid molecule has a six-carbon backbone with multiple hydroxyl (-OH) and carboxyl (-COOH) groups []. The key structural feature is the coordination between the magnesium cation and the oxygen atoms from the carboxylate groups of the gluconic acid moieties, forming a stable chelate complex [].
Magnesium gluconate is commercially produced by the neutralization of D-gluconic acid with magnesium carbonate or magnesium hydroxide [].
Magnesium gluconate decomposes upon heating, releasing carbon dioxide and water, leaving behind magnesium oxide as the residue [].
Magnesium gluconate can undergo various reactions depending on the environment. It can react with acids to form the corresponding magnesium salts and gluconic acid. It may also chelate with other metal ions, depending on their binding affinity.
Magnesium is a crucial mineral involved in over 300 biochemical reactions in the human body []. It plays a role in muscle function, nerve transmission, blood sugar control, and bone health []. When taken orally, magnesium gluconate dissociates in the digestive tract, releasing magnesium ions that are then absorbed into the bloodstream. The specific mechanism by which magnesium exerts its effects in various physiological processes is still under investigation [].